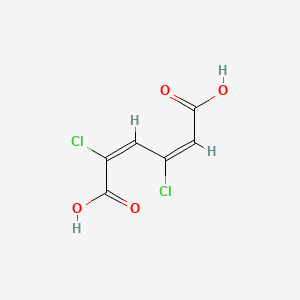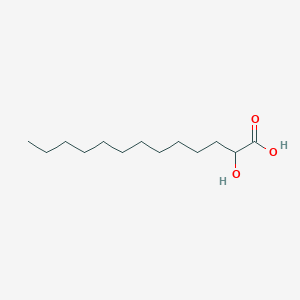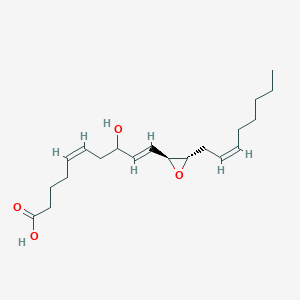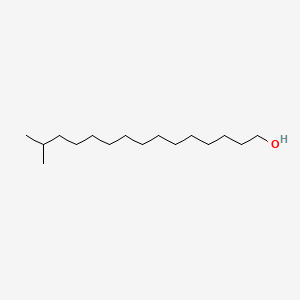
维胺酸
描述
Viaminate, also known as Viaminate, is a useful research compound. Its molecular formula is C29H37NO3 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Viaminate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Viaminate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
痤疮治疗和皮肤健康
维胺酸已被临床用于治疗痤疮。 它有助于调节角质形成细胞的分化和增殖,抑制角化,减少皮脂分泌,并调节免疫和抗炎功能 . 其治疗机制涉及抑制 TLR2/NF-κB 和 MAPK 途径,这些途径在痤疮的炎症反应中至关重要 .
炎症反应调节
研究表明,维胺酸可以通过失活 TLR2 介导的 NF-κB 和 MAPK 途径来改善痤疮中丙酸杆菌引起的炎症 . 这表明它在调节皮肤病以外的炎症反应方面具有潜在的应用。
角化调节
维胺酸对脂肪酸代谢和细胞角化途径显示出显著的调节作用。 这在角化异常的疾病(如某些类型的鱼鳞病或角化病)中尤为重要 .
皮脂分泌控制
通过减少皮脂分泌,维胺酸可能有助于研究和治疗以皮脂过度分泌为特征的疾病,例如脂溢性皮炎 .
转录组对皮肤组织的影响
维胺酸对皮肤组织转录组的影响表明,它可能在与皮肤健康和疾病相关的遗传学研究中具有更广泛的应用 .
细胞增殖和分化
该药物调节上皮细胞分化和增殖的能力表明其在细胞生长过程研究中的潜在用途,这可以扩展到癌症研究 .
S100A8/S100A9-MAPK 级联调节
维胺酸对 HaCat 细胞中 S100A8/S100A9-MAPK 级联的调节表明其可能在与这些蛋白质和途径相关的研究中发挥作用,这些蛋白质和途径与各种炎症和肿瘤过程有关 .
潜在的抗炎药物开发
作用机制
Target of Action
Viaminate, a retinoic acid derivative developed in China, primarily targets Toll-like receptor 2 (TLR2) in the body . TLR2 is a key player in the immune response and inflammation, making it a crucial target in the treatment of acne .
Mode of Action
Viaminate interacts with TLR2 and inhibits its downstream pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . This inhibition results in a decrease in the proliferation and inflammatory response of keratinocytes .
Biochemical Pathways
Viaminate significantly regulates fatty acid metabolism and cellular keratinization pathways . By inhibiting the TLR2-mediated NF-κB and MAPK pathways, viaminate reduces inflammation and keratin overproduction, which are common symptoms of acne .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
Viaminate’s action results in significant improvements in symptoms of acne, including ear redness, epidermal thickening, inflammatory reaction, keratin overproduction, subcutaneous oil, and triglyceride accumulation . It achieves this by inhibiting the proliferation and inflammatory response of keratinocytes .
安全和危害
未来方向
While Viaminate has been clinically used for acne treatment, its potential molecular mechanism has not yet been fully elucidated . Therefore, future research could focus on further elucidating the molecular mechanisms of Viaminate, particularly its effects on fatty acid metabolism and cellular keratinization pathways .
生化分析
Biochemical Properties
Viaminate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of ornithine decarboxylase, which is involved in the polyamine biosynthesis pathway . This inhibition reduces the potential for tumorigenesis in the skin. Additionally, Viaminate interacts with toll-like receptor 2 (TLR2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs), thereby modulating inflammatory responses .
Cellular Effects
Viaminate exerts significant effects on various cell types and cellular processes. It regulates keratinocyte cell differentiation and proliferation, inhibits keratinization, reduces sebum secretion, and modulates immune and anti-inflammatory functions . In human keratinocytes, Viaminate attenuates the proliferation and inflammatory response induced by Propionibacterium acnes, primarily through the inhibition of the TLR2-mediated NF-κB and MAPK pathways .
Molecular Mechanism
At the molecular level, Viaminate exerts its effects through several mechanisms. It binds to and inhibits TLR2, which in turn deactivates the downstream NF-κB and MAPK pathways . This inhibition reduces the expression of inflammatory cytokines and other mediators involved in acne pathogenesis. Additionally, Viaminate downregulates the expression of S100A8 and S100A9 genes, which are involved in the MAPK pathway, further inhibiting keratinocyte proliferation and keratinization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Viaminate have been observed to change over time. Viaminate is stable under standard storage conditions and has a shelf life of up to four years . In in vitro and in vivo studies, Viaminate has shown long-term effects on cellular function, including sustained inhibition of keratinocyte proliferation and inflammatory responses over a 30-day treatment period . Prolonged use has been associated with hepatotoxicity in some cases .
Dosage Effects in Animal Models
The effects of Viaminate vary with different dosages in animal models. In a rat model of acne, Viaminate was administered at low (1.7 mg/kg), medium (5 mg/kg), and high (15 mg/kg) doses . The results showed a dose-dependent reduction in symptoms such as ear redness, epidermal thickening, and inflammatory reactions. High doses of Viaminate have been associated with adverse effects, including hepatotoxicity .
Metabolic Pathways
Viaminate is involved in several metabolic pathways, including the regulation of fatty acid metabolism and cellular keratinization pathways . It interacts with enzymes such as ornithine decarboxylase and modulates the activity of the MAPK pathway . These interactions result in changes in metabolic flux and metabolite levels, contributing to its therapeutic effects in acne treatment.
Transport and Distribution
Within cells and tissues, Viaminate is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in the skin, where it exerts its therapeutic effects. The distribution of Viaminate within tissues is influenced by its binding to cellular receptors and transport proteins, which facilitate its localization to target sites .
Subcellular Localization
Viaminate’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus of keratinocytes, where it interacts with TLR2 and other signaling molecules . The localization of Viaminate is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments, ensuring its effective action in modulating cellular processes .
属性
IUPAC Name |
ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMJNVXOITYPE-FSDIUQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318689 | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-71-7 | |
| Record name | Viaminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Carboethoxyphenyl)retinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIAMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



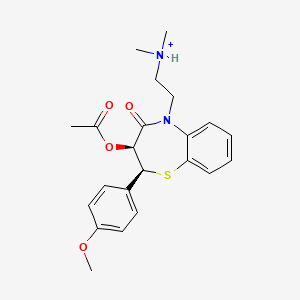
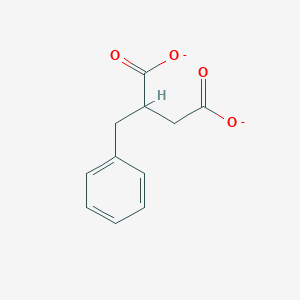
![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)
![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)
![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

